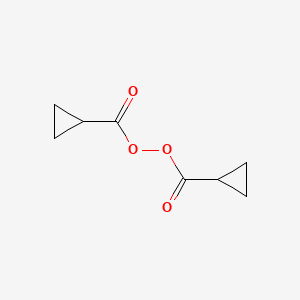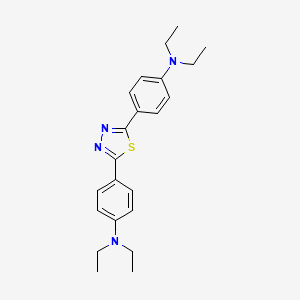
4,4'-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also employed in the development of new catalysts and reagents.
Biology: Thiadiazole derivatives have shown potential as antimicrobial and anticancer agents. This compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). It is also investigated for its potential in photovoltaic devices and sensors.
Wirkmechanismus
The mechanism of action of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting their activity or altering their function. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: This compound has a similar thiadiazole core but with different substituents, leading to distinct electronic properties and applications.
4,4’-(1,2,5-Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Another thiadiazole derivative with unique photophysical properties, used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Uniqueness
4,4’-(1,3,4-Thiadiazole-2,5-diyl)bis(N,N-diethylaniline) is unique due to its specific electronic structure and the presence of diethylaniline groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in materials science, chemistry, and biology. Its ability to undergo various chemical reactions and its potential biological activity further enhance its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
1248-80-2 |
|---|---|
Molekularformel |
C22H28N4S |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
4-[5-[4-(diethylamino)phenyl]-1,3,4-thiadiazol-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H28N4S/c1-5-25(6-2)19-13-9-17(10-14-19)21-23-24-22(27-21)18-11-15-20(16-12-18)26(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
LGKCTTQKRNEUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
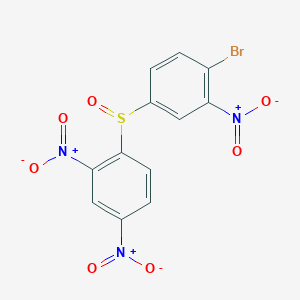
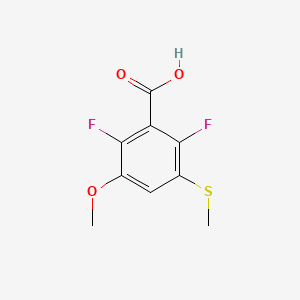
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
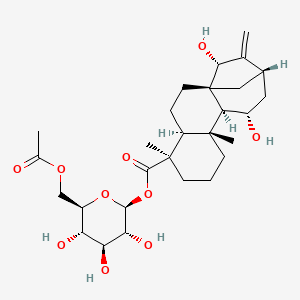
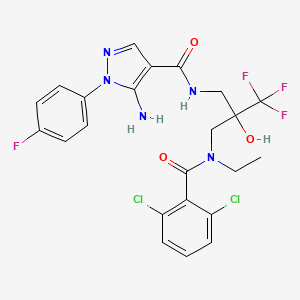


![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
